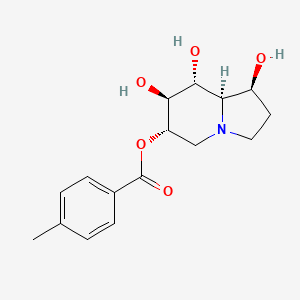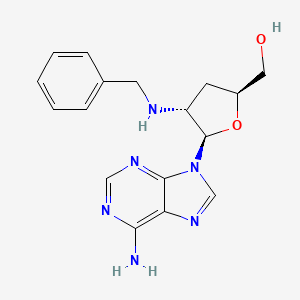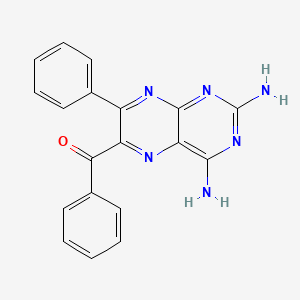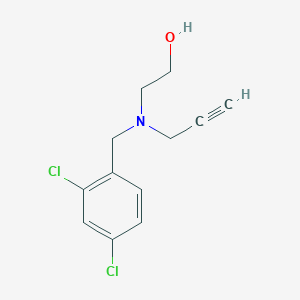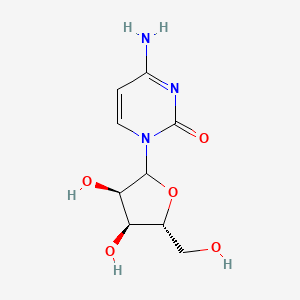
2,2'-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is a chemical compound with the molecular formula C21H24N2O4 It is known for its unique structure, which includes a 1,3-dioxolane ring and two N-benzylacetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) typically involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the intermediate N-benzylglyoxamide. This intermediate is then reacted with ethylene glycol under acidic conditions to form the 1,3-dioxolane ring, resulting in the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pH, are carefully monitored to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The 1,3-dioxolane ring provides stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane, 2-(phenylmethyl)-: Similar structure but lacks the N-benzylacetamide groups.
(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol): Contains a dioxolane ring but different substituents.
Uniqueness
2,2’-(1,3-Dioxolane-2,2-diyl)bis(N-benzylacetamide) is unique due to its combination of the 1,3-dioxolane ring and N-benzylacetamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6947-76-8 |
|---|---|
Fórmula molecular |
C21H24N2O4 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-benzyl-2-[2-[2-(benzylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetamide |
InChI |
InChI=1S/C21H24N2O4/c24-19(22-15-17-7-3-1-4-8-17)13-21(26-11-12-27-21)14-20(25)23-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,24)(H,23,25) |
Clave InChI |
ZNWNFASSLXQMHQ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CC(=O)NCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


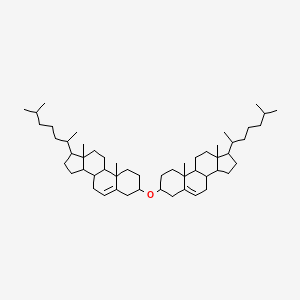



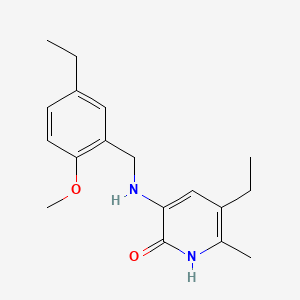

![6-(2-Aminoethylamino)-1,2,3,4-tetrahydronaphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12805312.png)

